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Introduction
Risvutatug rezetecan (formerly HS-20093 or GSK'227) is an investigational antibody-drug

conjugate (ADC) that has demonstrated promising anti-tumor activity in early-phase clinical

trials. This technical guide provides a comprehensive overview of the available data from the

ARTEMIS-001 trial, focusing on the core requirements of data presentation, experimental

protocols, and visualization of relevant biological pathways. Risvutatug rezetecan is a B7-H3-

targeted ADC composed of a fully human anti-B7-H3 monoclonal antibody linked to a

topoisomerase inhibitor payload.[1][2][3] This design allows for the targeted delivery of a

cytotoxic agent to tumor cells overexpressing the B7-H3 protein.

Mechanism of Action and Signaling Pathways
Risvutatug rezetecan's mechanism of action is centered on its ability to target the B7-H3

protein, a transmembrane protein overexpressed in a variety of solid tumors with limited

expression in normal tissues.[3] Upon binding to B7-H3 on the tumor cell surface, the ADC is

internalized, leading to the release of the topoisomerase inhibitor payload. This payload then

exerts its cytotoxic effect by interfering with DNA replication and ultimately inducing cancer cell

death.

B7-H3 is known to be involved in both immunologic and non-immunologic functions that

promote tumor progression.[4][5] Its non-immunologic roles include promoting cancer cell
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proliferation, migration, invasion, and resistance to chemotherapy.[6][7] B7-H3 has been shown

to modulate several downstream signaling pathways, including the JAK2/STAT3, PI3K/AKT,

and ERK pathways, which are critical for tumor cell survival and growth.[1][5][6]
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B7-H3's role in promoting tumor progression.
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Early-Phase Clinical Trial: ARTEMIS-001
The primary source of early-phase clinical data for risvutatug rezetecan is the ARTEMIS-001

trial (NCT05276609).[2][8] This ongoing, first-in-human, open-label, multicenter study is

evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of

risvutatug rezetecan in patients with locally advanced or metastatic solid tumors who have

progressed on or are intolerant to standard therapies.[2][3][8]

Experimental Protocol
The ARTEMIS-001 study consists of two main parts: a dose-escalation phase (Part Ia) and a

dose-expansion phase (Part Ib).[2]

Patient Eligibility Criteria (Key Inclusion Criteria):

Age ≥ 18 years.[8]

Histologically or cytologically confirmed locally advanced or metastatic solid tumors.[8]

Progression on or intolerance to available standard therapies.[8]

At least one extracranial lesion measurable by RECIST 1.1 criteria.[8]

ECOG performance status of 0 or 1.[8]

Life expectancy of at least 12 weeks.[8]

For the dose-expansion cohort in extensive-stage small-cell lung cancer (ES-SCLC),

patients must have received prior platinum-based chemotherapy with or without

immunotherapy (maximum of 3 prior lines of therapy).[8]

Patients were unselected for B7-H3 expression.[8]

Treated and stable brain metastases were permitted.[8]

Dose Escalation and Expansion:
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Part Ia (Dose Escalation): This phase utilized an accelerated titration design followed by an

i3+3 design to determine the maximum tolerated dose (MTD) or maximum administered

dose (MAD).[2][3] Doses ranged from 1.0 to 16.0 mg/kg administered intravenously every 3

weeks.[3][9]

Part Ib (Dose Expansion): Following the identification of the MTD or MAD, this phase was

initiated to further evaluate the safety and efficacy of risvutatug rezetecan in specific tumor

types, including non-small cell lung cancer (NSCLC) and ES-SCLC.[2]
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A simplified workflow of the ARTEMIS-001 trial.

Clinical Trial Results
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Preliminary data from the ARTEMIS-001 trial, particularly in patients with ES-SCLC, have been

presented and have led to regulatory designations such as Orphan Drug Designation from the

FDA.[10][11]

Efficacy in Extensive-Stage Small-Cell Lung Cancer (ES-
SCLC)
The following tables summarize the key efficacy data for risvutatug rezetecan in patients with

ES-SCLC from the ARTEMIS-001 trial.[10]

Table 1: Overall Response and Disease Control Rates in ES-SCLC

Dose Level
Number of Patients
(n)

Overall Response
Rate (ORR) (95%
CI)

Disease Control
Rate (DCR) (95%
CI)

8.0 mg/kg 31 61.3% (42.2%-78.2%) 80.6% (62.5%-92.5%)

10.0 mg/kg 22 50.0% (28.2%-71.8%) 95.5% (77.2%-99.9%)

Table 2: Duration of Response and Progression-Free Survival in ES-SCLC

Dose Level
Median Duration of
Response (DOR) (95% CI)

Median Progression-Free
Survival (PFS) (95% CI)

8.0 mg/kg 6.4 months (4.2-12.7) 5.9 months (4.4-8.5)

10.0 mg/kg 8.9 months (2.7-not applicable) 7.3 months (3.4-11.0)

Notably, responses were observed regardless of B7-H3 expression levels.[10]

Safety and Tolerability
The safety profile of risvutatug rezetecan was deemed acceptable in the early-phase trial.[3]

The most common treatment-related adverse events (TRAEs) are summarized below.

Table 3: Common Grade ≥3 Treatment-Related Adverse Events (TRAEs) (≥10% of patients

across 8.0 mg/kg and 10.0 mg/kg doses)
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Adverse Event Frequency

Decreased neutrophil count 39.3%

Decreased white blood cell count 33.9%

Decreased lymphocyte count 25.0%

Decreased platelet count 17.9%

Anemia 16.1%

The most common any-grade TRAEs reported in at least 20% of patients across both dose

levels included anemia, decreased white blood cell count, decreased neutrophil count,

decreased platelet count, nausea, pyrexia, decreased appetite, increased alanine

aminotransferase, increased aspartate aminotransferase, asthenia, vomiting, decreased

lymphocyte count, hypoalbuminemia, decreased weight, and hyponatremia.[10] No cases of

interstitial lung disease were reported.[3]

Conclusion
The early-phase clinical trial results for risvutatug rezetecan, primarily from the ARTEMIS-001

study, demonstrate promising anti-tumor activity, particularly in heavily pretreated patients with

ES-SCLC. The observed efficacy, coupled with a manageable safety profile, supports the

continued development of this B7-H3-targeted ADC. A global Phase III trial in relapsed ES-

SCLC was initiated in August 2025, which will be crucial in further defining the clinical benefit of

risvutatug rezetecan.[2] The data presented in this guide provide a foundational understanding

for researchers and drug development professionals interested in this novel therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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